molecular formula C9H12N2O3 B1599685 Methyl 4-amino-6-ethoxypicolinate CAS No. 894803-87-3

Methyl 4-amino-6-ethoxypicolinate

Cat. No.: B1599685
CAS No.: 894803-87-3
M. Wt: 196.2 g/mol
InChI Key: DBWIZRWXSOJODC-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-ethoxypicolinate is an organic compound with the molecular formula C9H12N2O3. It is a derivative of picolinic acid and features an amino group at the 4-position and an ethoxy group at the 6-position on the pyridine ring.

Scientific Research Applications

Methyl 4-amino-6-ethoxypicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-ethoxypicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-ethoxypicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxy group may enhance its lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-6-methoxypicolinate: Similar structure but with a methoxy group instead of an ethoxy group.

    Methyl 4-amino-6-chloropicolinate: Contains a chlorine atom at the 6-position instead of an ethoxy group.

    Methyl 4-amino-6-hydroxypicolinate: Features a hydroxyl group at the 6-position.

Uniqueness

Methyl 4-amino-6-ethoxypicolinate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

methyl 4-amino-6-ethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-8-5-6(10)4-7(11-8)9(12)13-2/h4-5H,3H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWIZRWXSOJODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468987
Record name Methyl 4-amino-6-ethoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894803-87-3
Record name Methyl 4-amino-6-ethoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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